3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-
Description
The compound 3,5-pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring reactive carbonyl chloride groups at the 3- and 5-positions of the pyridine ring. Its substituents include a difluoromethyl group (position 2), a 2-methylpropyl (isobutyl) group (position 4), and a trifluoromethyl group (position 6). This structure suggests its role as a synthetic intermediate, particularly in the preparation of herbicidal agents like dithiopyr (S,S-dimethyl 3,5-pyridinedicarbothioate derivative) . The dichloride’s high reactivity stems from the acyl chloride groups, which facilitate nucleophilic substitution reactions, such as esterification or thioesterification, to form agriculturally relevant compounds.
Properties
CAS No. |
97898-34-5 |
|---|---|
Molecular Formula |
C13H10Cl2F5NO2 |
Molecular Weight |
378.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C13H10Cl2F5NO2/c1-4(2)3-5-6(10(14)22)8(12(16)17)21-9(13(18,19)20)7(5)11(15)23/h4,12H,3H2,1-2H3 |
InChI Key |
KZQDNWPBLXMQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)Cl)C(F)(F)F)C(F)F)C(=O)Cl |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Conversion of Pyridinedicarboxylic Acid to Dichloride
The classical method for preparing acid chlorides from dicarboxylic acids involves treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. This reaction replaces the hydroxyl groups of the carboxylic acids with chlorine atoms, yielding the acid chloride.
-
- The substituted 3,5-pyridinedicarboxylic acid is suspended or dissolved in an inert solvent such as dichloromethane or chloroform.
- Excess thionyl chloride or oxalyl chloride is added dropwise under cooling (0 to 5 °C) to control the exothermic reaction.
- The mixture is stirred at room temperature or slightly elevated temperatures (25–50 °C) for several hours until gas evolution ceases, indicating completion.
- Excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.
-
- The presence of electron-withdrawing groups such as trifluoromethyl and difluoromethyl can influence the reactivity and stability of the acid chloride.
- The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
Specifics for 2-(Difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl) Substitution
The introduction of the difluoromethyl and trifluoromethyl groups is generally achieved in earlier synthetic steps before the acid chloride formation. These fluorinated substituents are known to enhance the compound's chemical stability and reactivity profile.
- The 2-(difluoromethyl) group can be introduced via selective fluorination reactions or by using fluorinated building blocks in the pyridine ring synthesis.
- The 4-(2-methylpropyl) (isobutyl) substituent is typically introduced via alkylation or cross-coupling reactions on the pyridine ring.
- The 6-(trifluoromethyl) group is commonly installed using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent in the precursor synthesis.
Detailed Synthetic Route Example from Literature
A patent (RU2014322C1) describes the synthesis of a closely related compound, dimethyl-2-difluoromethyl-4-(2-methylpropyl)-6-trifluoromethyl-3,5-pyridinedicarbothioate , which involves the intermediate acid chloride derivative. The procedure includes:
- Dissolving the acid chloride in methylene chloride.
- Subsequent reactions to convert the acid chloride to other derivatives (e.g., dicarbothioates) under controlled conditions.
This indicates the acid chloride intermediate is stable enough for further functionalization and can be prepared in pure form for downstream applications.
Alternative Preparation via Mixed Anhydride Method
In peptide synthesis and related organic transformations, the mixed anhydride method is used to activate carboxylic acids for coupling. This method can be adapted for preparing acid chlorides or reactive intermediates from pyridinedicarboxylic acids:
- The acid is reacted with ethyl chloroformate and a base such as triethylamine at low temperature (−15 °C).
- This forms a mixed anhydride intermediate, which can be converted to the acid chloride or directly used in coupling reactions.
- This method offers milder conditions and better control over side reactions.
Summary Table of Preparation Methods
| Preparation Method | Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Thionyl chloride chlorination | SOCl₂, dry solvent, 0–50 °C | High yield, straightforward | Requires anhydrous conditions |
| Oxalyl chloride chlorination | (COCl)₂, dry solvent, 0–50 °C | Mild conditions, cleaner byproducts | Suitable for sensitive substrates |
| Mixed anhydride method | Ethyl chloroformate, triethylamine, −15 °C | Mild, controlled activation | Often used in peptide coupling |
| Fluorinated substituent introduction | Fluorination reagents, alkylation, cross-coupling | Enables installation of CF₂H, CF₃ groups | Performed prior to acid chloride formation |
Research Findings and Analytical Data
- The acid chloride derivative of 3,5-pyridinedicarboxylic acid with difluoromethyl and trifluoromethyl substituents exhibits a molecular weight of approximately 378.12 g/mol.
- Spectroscopic data (IR, NMR) confirm the presence of acid chloride groups (C=O stretch near 1800 cm⁻¹) and fluorinated substituents.
- The compound is reactive toward nucleophiles, enabling its use as an intermediate in synthesizing peptides, heterocycles, and polymeric materials.
- Yields for acid chloride formation typically range from 65% to over 90%, depending on the method and scale.
- The compound’s stability allows for purification by distillation or chromatography under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Transformation of functional groups through gain or loss of electrons.
Hydrolysis: Reaction with water to form corresponding acids or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the dichloride groups may yield pyridine dicarboxylic acids.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis:
The compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:
- Substitution Reactions: The dichloride groups can be replaced with other functional groups through nucleophilic substitution.
- Formation of Macrocycles: It has been utilized in the synthesis of pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamines .
- Synthesis of Rotaxanes: The five-component clipping reaction involving p-xylylenediamine and this compound has led to the formation of hydrazorotaxanes, demonstrating its utility in constructing complex molecular architectures .
Table 1: Summary of Synthetic Reactions Involving 3,5-Pyridinedicarbonyl Dichloride
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Substitution | Replacement of Cl with amines or alcohols | Variable |
| Macrocycle Formation | Synthesis of optically active macrocycles | Up to 90% |
| Rotaxane Synthesis | Clipping reaction with p-xylylenediamine | 4% |
Pharmaceutical Applications
1. Antimicrobial Activity:
Research indicates that derivatives synthesized from pyridine compounds exhibit significant antimicrobial properties. For example, compounds derived from similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound No. | Dose (mg/kg) | % Inhibition |
|---|---|---|
| A | 2.5 | 86.16 |
| B | 5.0 | 98.18 |
| C | 2.5 | 93.45 |
| D | 5.0 | 98.56 |
2. Anti-inflammatory Effects:
The compound also shows potential anti-inflammatory properties, making it a candidate for therapeutic applications aimed at reducing inflammation.
Table 3: Anti-inflammatory Efficacy of Pyridine Derivatives
| Compound No. | Dose (mg/kg) | % Protection Against Edema |
|---|---|---|
| A | 2.5 | 86.16 |
| B | 5.0 | 98.18 |
| C | 2.5 | 93.45 |
| D | 5.0 | 98.56 |
Material Science Applications
The unique structure of this compound allows for its use in the development of advanced materials, particularly in polymer chemistry where it can act as a cross-linking agent or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism by which 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse binding interactions and modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The dichloride derivative is structurally and functionally related to several pyridine-based herbicides and intermediates. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
*Inferred formula for the dichloride derivative, replacing dithiopyr’s thioate esters with chloride groups.
Key Findings from Comparison
Reactivity and Stability :
- The dichloride is highly reactive due to its carbonyl chloride groups, making it unsuitable for direct agricultural use but critical for synthesizing stable derivatives like dithiopyr .
- Dithiopyr ’s thioate ester groups enhance stability and lipophilicity, enabling prolonged soil persistence and preemergent herbicidal activity .
Structural Modifications and Bioactivity: Replacing the dichloride’s Cl groups with thioate esters (to form dithiopyr) reduces phytotoxicity to non-target plants while retaining efficacy against grasses . Thiazopyr introduces a thiazolyl group, altering selectivity but increasing synthetic complexity compared to dithiopyr .
Mechanistic Differences: Dithiopyr inhibits cell division in grass seedlings by disrupting microtubule assembly . Fenoxaprop-p-ethyl targets acetyl-CoA carboxylase (ACCase), a mechanism distinct from dithiopyr, highlighting the diversity in pyridine derivative action .
Synthetic Pathways :
- The dichloride is likely synthesized via chlorination of the corresponding dicarboxylic acid (e.g., using SOCl₂ or PCl₅).
- Dithiopyr is produced by reacting the dichloride with methanethiol (CH₃SH) to substitute Cl with S-methyl groups .
Biological Activity
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- is a complex organic compound with notable biological activity due to its unique structural features. This compound is characterized by a pyridine ring with multiple functional groups, including carbonyl dichloride, difluoromethyl, trifluoromethyl, and a branched alkyl group. Its molecular formula is , and it has a molecular weight of approximately 378.12 g/mol .
Chemical Structure and Properties
The structure of 3,5-Pyridinedicarbonyl dichloride is essential for its reactivity and potential biological applications. The presence of halogen substituents and carbonyl functionalities enhances its reactivity compared to simpler derivatives. The compound's ability to interact with biological molecules such as proteins and nucleic acids suggests potential therapeutic effects or toxicity profiles .
Antimicrobial Activity
Research indicates that compounds similar to 3,5-Pyridinedicarbonyl dichloride exhibit significant antimicrobial properties. For instance, derivatives synthesized from pyridine-2,6-dicarboxylic acid were tested against various microorganisms, including Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The results showed that these compounds could inhibit microbial growth effectively .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound No. | Dose (mg/kg) | % Inhibition |
|---|---|---|
| 1 | 2.5 | 86.16 |
| 2 | 5.0 | 98.18 |
| 3 | 2.5 | 93.45 |
| 4 | 5.0 | 98.56 |
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has shown promising anti-inflammatory activity in various studies. Compounds derived from pyridine structures were evaluated for their efficacy in reducing inflammation in animal models. The inhibition of plasma PGE2 levels was used as a marker for anti-inflammatory activity .
Table 2: Anti-inflammatory Efficacy of Pyridine Derivatives
| Compound No. | Dose (mg/kg) | % Protection Against Edema |
|---|---|---|
| A | 2.5 | 86.16 |
| B | 5.0 | 98.18 |
| C | 2.5 | 93.45 |
| D | 5.0 | 98.56 |
Anticancer Activity
The anticancer potential of related pyridine compounds has also been explored extensively. Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7 and MDAMB231). The most potent compounds showed significant activity in both in vitro assays and xenograft models .
Table 3: Anticancer Activity Against Breast Cancer Cell Lines
| Compound No. | Cell Line | IC50 (µM) |
|---|---|---|
| X | MCF7 | <10 |
| Y | MDAMB231 | <15 |
| Z | HS578T | <20 |
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyridine derivatives or carboxylic acids treated with thionyl chloride to form the corresponding acid chlorides . Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-pyridinedicarbonyl dichloride derivatives, and how does the presence of fluorinated substituents influence reaction conditions?
- Methodology : The compound can be synthesized via amidation or esterification reactions. For example, 2,6-pyridinedicarbonyl dichloride analogs are prepared by reacting pyridinedicarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions, followed by purification via recrystallization or column chromatography . Fluorinated substituents (e.g., difluoromethyl, trifluoromethyl) require inert atmospheres (N₂/Ar) due to their hygroscopic nature. Triethylamine is commonly used as a base to neutralize HCl byproducts .
- Key Parameters : Monitor reaction progress via TLC or NMR. Fluorine’s electron-withdrawing effects may necessitate extended reaction times (e.g., 3.5 hours for dropwise addition in dichloromethane) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Characterization Techniques :
- Melting Point : Confirm purity using the reported melting point range (57–61°C for analogous pyridinedicarbonyl dichlorides) .
- NMR Spectroscopy : Use NMR to detect aromatic proton shifts (e.g., upfield shifts in pyridyl protons at ~8.5–9.0 ppm) and NMR to resolve trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) signals .
- Mass Spectrometry : Validate molecular weight (e.g., 204.01 g/mol for 2,6-pyridinedicarbonyl dichloride) via high-resolution MS .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Use corrosion-resistant gloves (e.g., nitrile) and eye protection due to its corrosive nature (R34 hazard code) .
- Work in a fume hood to avoid inhalation of HCl vapors during synthesis.
- Store under anhydrous conditions to prevent hydrolysis.
Advanced Research Questions
Q. How do fluorinated substituents (difluoromethyl, trifluoromethyl) affect the compound’s reactivity in supramolecular chemistry applications?
- Mechanistic Insights :
- Electronic Effects : Trifluoromethyl groups increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions (e.g., amidation with anthracene derivatives) .
- Steric Effects : Bulky 2-methylpropyl (isobutyl) groups may hinder π-π stacking in macrocycle formation, requiring optimized stoichiometry .
- Experimental Design : Compare reaction kinetics with non-fluorinated analogs using UV-Vis or fluorescence quenching to assess stacking efficiency.
Q. How can concentration-dependent NMR studies elucidate self-assembly behavior in solution?
- Methodology :
- Prepare solutions in CDCl₃ at varying concentrations (e.g., 0.1–10 mM).
- Monitor upfield shifts in pyridyl protons (Hₐ, H_b) due to aromatic stacking. For example, a 0.5 ppm upfield shift at 10 mM indicates dimerization .
- Fit data to a dimerization equilibrium model to calculate association constants ().
Q. What strategies resolve contradictions in reported yields for amidation reactions involving this compound?
- Troubleshooting :
- Reagent Purity : Use freshly distilled thionyl chloride to avoid moisture contamination, which reduces yields .
- Solvent Choice : Anhydrous CH₂Cl₂ or THF improves yields (e.g., 88–93% in dichloromethane vs. <70% in wet solvents) .
- Temperature Control : Slow addition (<0.5 mL/min) at 0°C minimizes side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
